molecular formula C12H11BrN2O2 B12842115 Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B12842115
M. Wt: 295.13 g/mol
InChI Key: IOLSGXGKEWRJLU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 4-bromophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the imidazole ring and brominated phenyl intermediates.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Purification of the final product through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Formation of various substituted imidazole derivatives.

    Oxidation Products: Imidazole N-oxides.

    Hydrolysis Products: 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways.

    Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 1-(4-fluorophenyl)-1H-imidazole-4-carboxylate: Fluorine substitution can enhance metabolic stability and bioavailability.

    Ethyl 1-(4-methylphenyl)-1H-imidazole-4-carboxylate: Methyl substitution can affect the compound’s lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-15(8-14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3

InChI Key

IOLSGXGKEWRJLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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